

Preclinical Toxicological Profile of Ferrous Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous Gluconate*

Cat. No.: *B096098*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of **ferrous gluconate**, an iron salt widely used for the treatment and prevention of iron deficiency anemia. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. For **ferrous gluconate**, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.

Oral LD50 Studies

Oral LD50 values for **ferrous gluconate** have been established in several studies, indicating a low order of acute toxicity. A summary of these findings is presented in Table 1.

Table 1: Summary of Acute Oral Toxicity Data for **Ferrous Gluconate**

Species	Strain	Sex	LD50 (mg/kg body weight)	Reference
Rat	Sprague-Dawley	Male	1831 (stabilized with glycine)	[1][2]
Rat	Sprague-Dawley	Female	1775 (stabilized with glycine)	[1][2]
Rat	Not Specified	Not Specified	2237	[3]
Mouse	Not Specified	Male	3700	[4]
Guinea Pig	Not Specified	Not Specified	2100	[5]

Intravenous and Intraperitoneal LD50 Studies

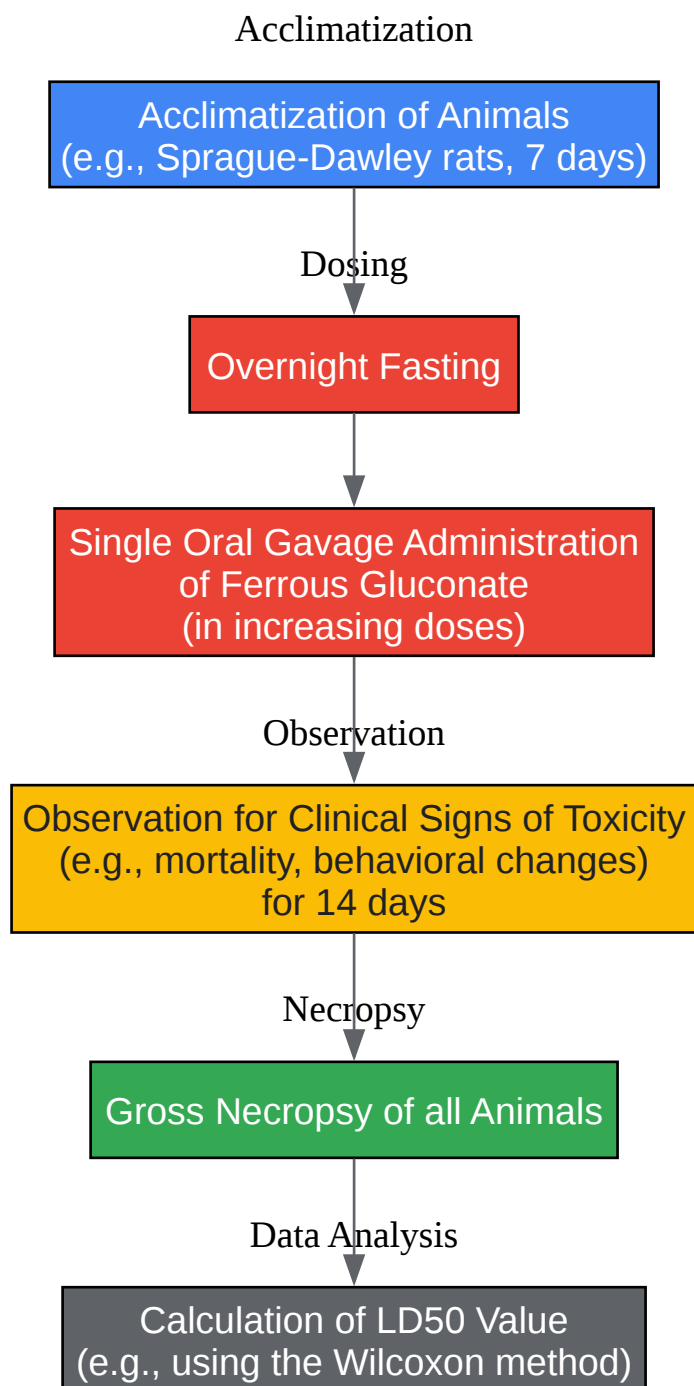
Limited data are available for parenteral routes of administration, which generally show higher toxicity due to bypassing the controlled absorption mechanisms in the gastrointestinal tract.

Table 2: Summary of Acute Parenteral Toxicity Data for **Ferrous Gluconate**

Species	Route	LD50 (mg/kg body weight)	Reference
Mouse	Intravenous	114	[4]
Mouse	Intraperitoneal	160	[4]

Experimental Protocols for Acute Toxicity Studies

A representative experimental design for an acute oral toxicity study, based on available literature, is outlined below.



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Workflow for a typical acute oral toxicity study.

Methodology Details:

- **Test Animals:** Young adult, healthy animals (e.g., Sprague-Dawley rats) of both sexes are used.
- **Housing:** Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is typically administered by oral gavage. A range of doses is used to determine the dose-response relationship.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a period of 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

Sub-chronic and Chronic Toxicity

No specific sub-chronic (e.g., 90-day) or chronic (e.g., 2-year) toxicity studies on **ferrous gluconate** were identified in the public domain. However, long-term safety in animals has been assessed in the context of its use in feed. In pet and livestock feed, **ferrous gluconate** added to provide elemental iron content up to 300 mg/kg of feed has not been associated with obvious toxic reactions.[6] Excessive addition (e.g., over 500 mg/kg of feed) may lead to iron accumulation in the liver, particularly in elderly pets or those with pre-existing liver conditions.[6]

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to induce mutations or chromosomal damage.

In Vitro and In Vivo Studies

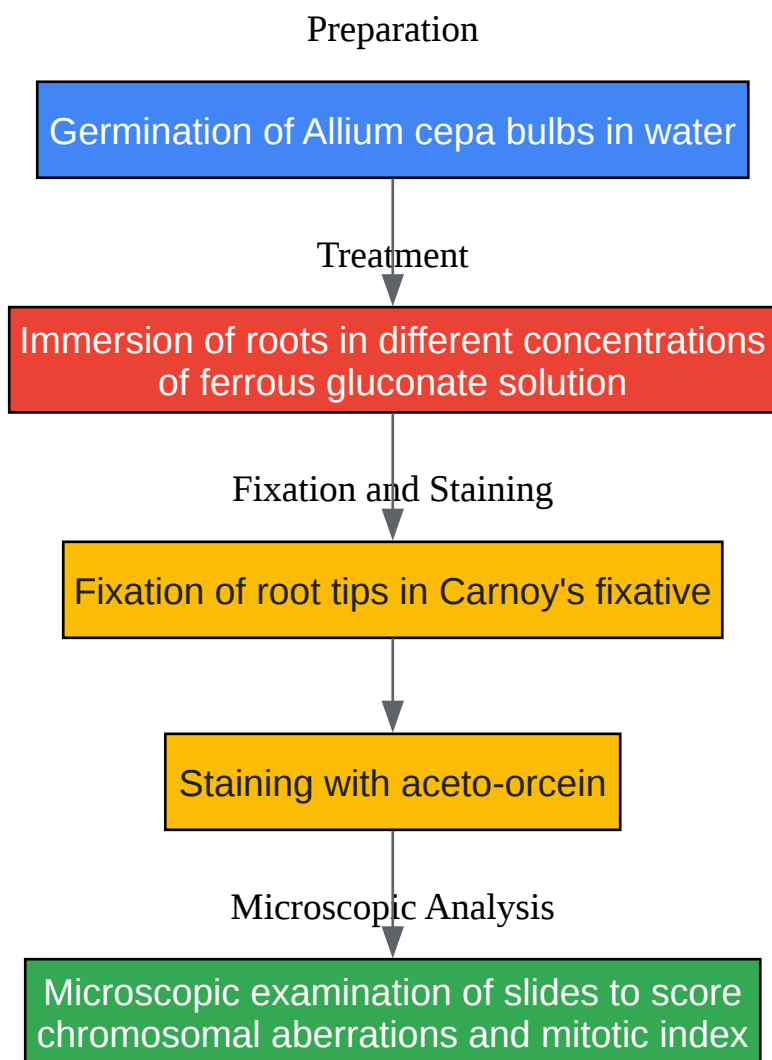
A study using the *Allium cepa* (onion root tip) assay demonstrated that **ferrous gluconate** has a genotoxic effect, causing chromosomal abnormalities such as C-mitosis, polyploidy, and chromosomal shifting.[7] The highest chromosomal abnormality index was observed at the highest tested concentration and longest duration of exposure.[7]

Information from a safety data sheet indicates that **ferrous gluconate** is not classified as a germ cell mutagenic substance, though the underlying data for this conclusion are not

provided.[8]

Experimental Protocol for *Allium cepa* Assay

The following diagram illustrates the workflow of the *Allium cepa* genotoxicity test.



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*Experimental workflow for the *Allium cepa* genotoxicity assay.*

Methodology Details:

- **Test System:** *Allium cepa* bulbs are germinated in water until roots reach a desired length.

- **Treatment:** The roots are then exposed to various concentrations of the test substance for different durations.
- **Slide Preparation:** Root tips are fixed, hydrolyzed, and stained to visualize the chromosomes.
- **Microscopic Analysis:** Slides are examined under a microscope to determine the mitotic index and the frequency of different types of chromosomal aberrations.

Carcinogenicity

No long-term carcinogenicity studies specifically on **ferrous gluconate** were identified. A safety data sheet states that it is "not considered carcinogenic," but the basis for this conclusion is not detailed.^[9]

Reproductive and Developmental Toxicity

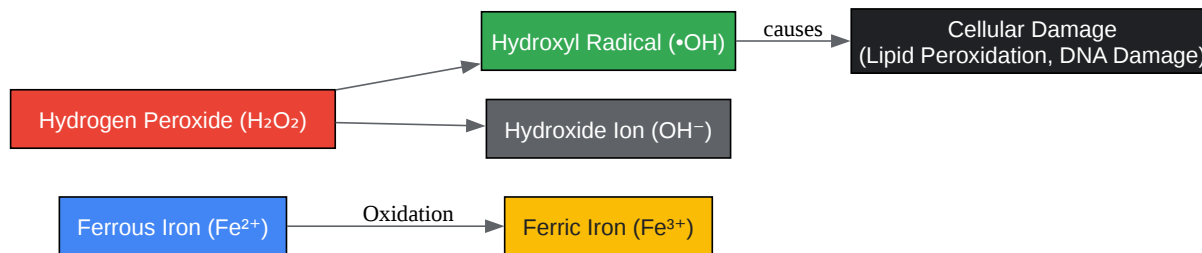
Specific preclinical reproductive and developmental toxicity studies on **ferrous gluconate** are not readily available in the public literature. General statements indicate that iron supplementation during pregnancy is common and considered safe at recommended doses, with some studies showing no adverse effects on fetal development in pregnant women supplementing with 30-60 mg of elemental iron daily in the form of **ferrous gluconate**.^[6]

Mechanisms of Toxicity

The toxicity of **ferrous gluconate** is primarily related to the toxic effects of excess iron. When the body's iron-binding capacity is exceeded, free iron can participate in oxidative stress through the Fenton reaction.

Fenton Reaction and Oxidative Stress

The Fenton reaction involves the reaction of ferrous iron (Fe^{2+}) with hydrogen peroxide (H_2O_2) to produce highly reactive hydroxyl radicals ($\bullet\text{OH}$). These radicals can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.



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Simplified diagram of the Fenton reaction leading to cellular damage.

Conclusion

The available preclinical data on **ferrous gluconate** indicate a low acute oral toxicity. Genotoxicity has been observed in a plant-based assay. However, there is a notable lack of publicly available, detailed studies on sub-chronic, chronic, reproductive, and developmental toxicity, as well as carcinogenicity, specifically for **ferrous gluconate**. The primary mechanism of toxicity is understood to be related to iron overload and subsequent oxidative stress. Further research is warranted to fully characterize the long-term safety profile of **ferrous gluconate** in preclinical models.

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